Beta-Amyloid (1-17) is a peptide fragment derived from the amyloid precursor protein. It is a significant component in the study of neurodegenerative diseases, particularly Alzheimer's disease, where its aggregation leads to the formation of amyloid plaques in the brain. The peptide consists of the first 17 amino acids of the beta-amyloid peptide and plays a crucial role in understanding the pathophysiology of Alzheimer's disease.
Beta-Amyloid (1-17) originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This cleavage process results in various lengths of beta-amyloid peptides, with Beta-Amyloid (1-17) representing one of the shorter fragments. The presence and accumulation of these fragments are linked to neurodegeneration and cognitive decline.
Beta-Amyloid (1-17) can be classified as a neurotoxic peptide due to its role in the pathogenesis of Alzheimer's disease. It is categorized under the broader class of amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillar structures.
The synthesis of Beta-Amyloid (1-17) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
The choice of synthesis method depends on factors such as desired purity, yield, and application. Solid-phase synthesis allows for high control over peptide length and modifications, while recombinant methods can produce larger quantities.
The molecular structure of Beta-Amyloid (1-17) consists of a linear chain of 17 amino acids, with specific sequences that contribute to its properties and behavior in biological systems. The amino acid sequence is as follows:
The molecular formula for Beta-Amyloid (1-17) is CHNOS, with a molecular weight of approximately 1,000 Da. Its structure features regions that can form alpha-helices or beta-sheets, contributing to its aggregation properties.
Beta-Amyloid (1-17) undergoes several chemical reactions that are critical to its function and interactions within biological systems:
These reactions are influenced by various factors such as pH, temperature, and ionic strength, which can affect both stability and aggregation behavior.
The mechanism by which Beta-Amyloid (1-17) exerts its effects primarily involves its aggregation into insoluble fibrils that deposit in neuronal tissues. This process disrupts cellular function through several pathways:
Studies have shown that even low concentrations of aggregated Beta-Amyloid can impair synaptic plasticity and cognitive function in animal models.
Beta-Amyloid (1-17) is typically found as a white powder when synthesized and is soluble in aqueous solutions at physiological pH levels. It exhibits a tendency to aggregate under certain conditions.
Key chemical properties include:
Relevant data indicate that modifications such as phosphorylation or glycosylation can significantly alter its stability and aggregation behavior.
Beta-Amyloid (1-17) has several important applications in scientific research:
The foundation of Aβ fragment research traces back to Alois Alzheimer’s 1906 description of "peculiar cerebral cortex lesions" in Auguste D., which identified amyloid plaques as a pathological hallmark of AD [4] [9]. However, the molecular identity of these plaques remained elusive until 1984, when Glenner and Wong isolated the 4-kDa β-amyloid peptide (Aβ) from cerebrovascular amyloid deposits [1] [9]. Initial biochemical studies revealed that Aβ was not a singular entity but existed in multiple isoforms generated through proteolytic processing of the amyloid precursor protein (APP). The discovery that APP undergoes sequential cleavage by β-secretase (BACE1) and γ-secretase to produce Aβ peptides of varying lengths (e.g., Aβ40, Aβ42) highlighted the complexity of amyloidogenesis [1] [9]. Early investigations detected shorter N-truncated Aβ fragments in brain homogenates, suggesting alternative enzymatic pathways or degradation processes. For instance, proteolytic cleavage at AβLeu-17 by α-secretase precluded full-length Aβ formation, yielding soluble APPα and truncated fragments like Aβ17-40/42 [9]. These findings challenged the initial perception of Aβ as a monolithic entity and laid the groundwork for identifying Aβ(1-17) as a biologically relevant metabolite.
Table 1: Key Historical Milestones in Aβ Fragment Research
Year | Discovery | Significance |
---|---|---|
1906 | Alzheimer’s description of plaques and tangles [4] | First pathological characterization of AD |
1984 | Isolation of Aβ peptide from AD brains [1] [9] | Identification of the core component of amyloid plaques |
1992 | Amyloid Cascade Hypothesis formalized [9] | Proposed Aβ accumulation as the central driver of AD pathogenesis |
Early 2000s | Detection of N-truncated Aβ fragments in brain tissue [6] | Revealed the complexity of Aβ processing beyond full-length peptides |
Aβ(1-17) gained prominence when mass spectrometry and immunoassays identified it as the second-most abundant Aβ isoform in CSF after Aβ40, constituting a significant fraction of the Aβ degradome [2]. This fragment is generated through dual proteolytic cleavage: BACE1 cleaves APP at the AβAsp1 site, while η-secretase (e.g., matrix metalloproteinases) cleaves at AβLeu17, releasing soluble Aβ(1-17) directly [9]. Unlike full-length Aβ42, which aggregates into plaques, Aβ(1-17) remains soluble due to its truncated structure, making it accessible in biofluids. Crucially, studies detected Aβ(1-17) not only in CSF but also in blood plasma, where it exists in three distinct pools:
The diagnostic utility of Aβ(1-17) emerged from its inverse relationship with amyloid pathology. For example, in a cohort of healthy controls (HC), mild cognitive impairment (MCI), and AD patients, the ratio of plasma RP17 to Aβ42 (RP17/42) below the median increased the likelihood of AD 40-fold compared to HC [2]. This suggests that as amyloid plaques sequester full-length Aβ42, the generation of Aβ(1-17) decreases, making it a sensitive indirect biomarker of amyloid accumulation.
Table 2: Diagnostic Performance of Aβ(1-17) Biomarkers
Biomarker | Sample Type | Diagnostic Utility | Performance (Odds Ratio) |
---|---|---|---|
dRP17/42 below median | Plasma | Association with AD vs. HC | OR = 40.00 [2] |
dDA/CP17 above median | Plasma | Association with AD vs. HC | OR = 17.21 [2] |
Plasma %p-tau217 | Plasma | Detection of Aβ PET positivity in cognitively impaired individuals (AUC = 0.97) | Accuracy = 90% [10] |
Early Aβ detection relied on immunohistochemistry and ELISA, which lacked specificity for truncated isoforms like Aβ(1-17) due to antibody cross-reactivity [9]. The development of species-specific isotope dilution mass spectrometry (ID-MS) marked a significant advancement. This method uses 34S-labeled internal standards to quantify sulfur-containing amino acids (cysteine and methionine) in hydrolyzed Aβ peptides, enabling traceable quantification with accuracy >95% [3]. For Aβ(1-17), which contains methionine at position 35 of full-length Aβ, this technique minimizes matrix effects and enhances precision.
Recent innovations focus on immunoaffinity enrichment coupled with liquid chromatography-tandem MS (LC-MS/MS). For example, plasma %p-tau217 (a ratio incorporating Aβ-related tau phosphorylation) demonstrated superior performance in detecting amyloid PET positivity (AUC = 0.95–0.97) compared to conventional CSF Aβ42/40 assays [10]. The introduction of ICP-MS/MS with anion-exchange chromatography further improved sensitivity for sulfur-speciation analysis, allowing separation of oxidized methionine and cysteine residues critical for Aβ(1-17) quantification [3]. These techniques now achieve detection limits in the low ng/mL range, essential for measuring Aβ(1-17) in blood where concentrations are 10–100× lower than in CSF.
Table 3: Analytical Techniques for Aβ Fragment Characterization
Technique | Principle | Advantages for Aβ(1-17) | Limitations |
---|---|---|---|
ELISA | Antibody-based detection | High throughput | Cross-reactivity with other Aβ fragments |
ID-LC-MS/MS | Isotope dilution with chromatographic separation | Traceable to SI units; absolute quantification | Requires hydrolysis; complex sample prep |
ICP-MS/MS with anion exchange | Elemental (sulfur) detection after chromatographic separation | High specificity for Met/Cys; low matrix effects | Destructive; loses structural information |
Immunoaffinity LC-MS/MS | Antibody enrichment followed by MS detection | Intact peptide analysis; high sensitivity (ng/mL) | Cost-intensive; requires specialized antibodies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7